Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Catalog No.
S892037
CAS No.
1245816-29-8
M.F
C12H21NO3
M. Wt
227.304
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxyla...

CAS Number

1245816-29-8

Product Name

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

IUPAC Name

tert-butyl 2-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.304

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3

InChI Key

NJHHTWIPJPGHQB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)COC2

Medicinal Chemistry:

The structural features of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, particularly the presence of a nitrogen atom and a cyclic ring system, bear some resemblance to known bioactive molecules. This suggests its potential as a scaffold for the development of new drugs []. Researchers could explore its ability to interact with specific biological targets, potentially leading to the discovery of novel therapeutic agents.

Organic Synthesis:

The molecule's unique structure offers potential utility in organic synthesis as a building block for the construction of more complex molecules. Its functional groups, such as the carboxylic acid ester and the nitrogen atom, could be exploited for various chemical transformations, allowing researchers to synthesize new and diverse organic compounds [].

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which incorporates both an oxygen atom and a nitrogen atom within its framework. The molecular formula for this compound is C₁₂H₂₁NO₃, with a molecular weight of approximately 227.3 g/mol. This compound features a tert-butyl group, which enhances its lipophilicity and may influence its biological activity and solubility in organic solvents.

The spiro structure contributes to the compound's rigidity, potentially affecting its interaction with biological targets and influencing its reactivity in

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science .

  • Antimicrobial Effects: Similar compounds have shown promise as antimicrobial agents.
  • Cytotoxicity: Some spirocyclic compounds are known for their cytotoxic properties against cancer cell lines.
  • Neuroprotective Activity: The presence of nitrogen in the structure may suggest potential interactions with neurotransmitter systems.

Further research is necessary to elucidate the specific biological effects of this compound .

Synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Spiro Structure: Initial steps often involve creating the spirocyclic framework through cyclization reactions.
  • Introduction of Functional Groups: Subsequent steps can introduce the tert-butyl group and carboxylate moiety via alkylation and esterification reactions.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing or industrial applications.

These methods emphasize the importance of careful reaction conditions to optimize yield and purity .

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Material Science: The compound could be utilized in the development of new materials, particularly those requiring specific mechanical or thermal properties.
  • Chemical Research: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

Research into these applications is ongoing, focusing on optimizing its properties for practical use .

Several compounds share structural similarities with tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, including:

Compound NameStructure CharacteristicsUnique Features
2-Oxa-6-azaspiro[3.5]nonaneSimilar spirocyclic structureLacks tert-butyl group
Tert-butyl 2-pyrrolidinecarboxylateContains a nitrogen heterocycleDifferent cyclic structure
N-Boc 2-aminoethyl 1,3-dioxolaneContains dioxolane ringDifferent functional groups

These compounds highlight the uniqueness of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate due to its specific spirocyclic arrangement and functional groups that may confer distinct biological activities and chemical reactivities not found in other similar compounds .

XLogP3

1.3

Wikipedia

Tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Dates

Modify: 2023-08-15

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